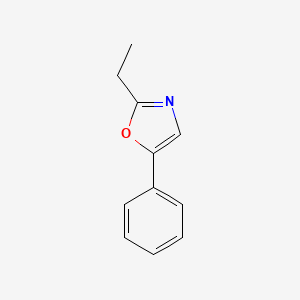![molecular formula C27H14N2 B14480284 9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile CAS No. 67665-48-9](/img/structure/B14480284.png)
9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile is a polycyclic aromatic compound characterized by its unique spiro structure, where two fluorene units are connected through a single spiro carbon atom. This compound is known for its high thermal stability, excellent chemical resistance, and unique electronic properties, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile typically involves the reaction of fluorenone with a suitable nitrile source under specific conditions. One common method involves the use of a Grignard reagent prepared from fluorenone, followed by a dehydrative ring closure in the presence of acetic acid . Another approach involves oxidative polymerization or Friedel-Crafts polymerization using an inexpensive FeCl3 mediator .
Industrial Production Methods
Industrial production of 9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile often employs large-scale oxidative polymerization techniques to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions allows for efficient production, making the compound readily available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of 9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile, which exhibit unique electronic and photophysical properties .
Wissenschaftliche Forschungsanwendungen
9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique spiro structure allows for efficient charge transport and light absorption, making it an effective material in electronic and photonic applications. Its high thermal stability and chemical resistance further enhance its performance in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-Spirobifluorene: Known for its use in organic electronics and similar structural properties.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Used as a blue-emitting material in electroluminescent devices.
9-Fluorenone: A related compound with different electronic properties.
Uniqueness
9,9’-Spirobi[9H-fluorene]-2,2’-dicarbonitrile stands out due to its unique spiro structure, which provides enhanced thermal stability, chemical resistance, and electronic properties. These characteristics make it a versatile material for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
67665-48-9 |
|---|---|
Molekularformel |
C27H14N2 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
9,9'-spirobi[fluorene]-2,2'-dicarbonitrile |
InChI |
InChI=1S/C27H14N2/c28-15-17-9-11-21-19-5-1-3-7-23(19)27(25(21)13-17)24-8-4-2-6-20(24)22-12-10-18(16-29)14-26(22)27/h1-14H |
InChI-Schlüssel |
NHZRBALYYIBTCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)C#N)C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14480207.png)
![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)
![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)
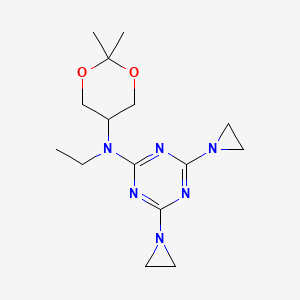
![2,6-di-tert-butyl-4-[(1E)-N-hydroxyethanimidoyl]phenol](/img/structure/B14480241.png)
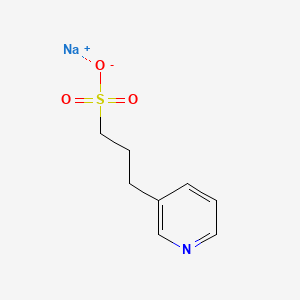
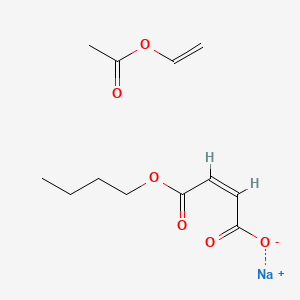
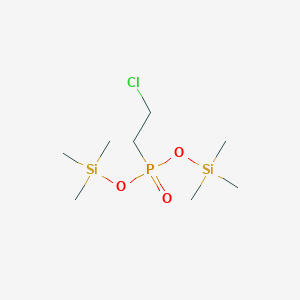
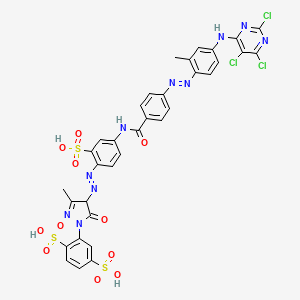
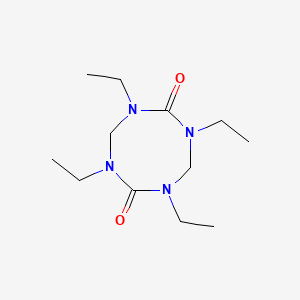


![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)
